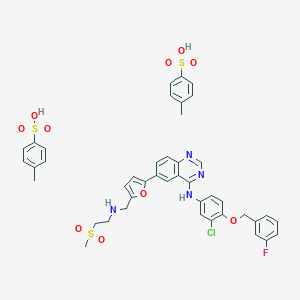






|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1.[CH3:23][S:24]([CH2:27][CH2:28][NH:29][CH2:30][C:31]1[O:35][C:34]([C:36]2[CH:37]=[CH:38][C:39]3[N:45]=[CH:44][N:43]=[C:42]([NH:46][C:47]4[CH:48]=[CH:49][C:50]([O:54][CH2:55][C:56]5[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=5)=[C:51]([Cl:53])[CH:52]=4)[C:40]=3[CH:41]=2)=[CH:33][CH:32]=1)(=[O:26])=[O:25].O>CN(C=O)C>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)([OH:11])(=[O:10])=[O:9].[S:19]([C:16]1[CH:17]=[CH:18][C:13]([CH3:12])=[CH:14][CH:15]=1)([OH:22])(=[O:21])=[O:20].[Cl:53][C:51]1[CH:52]=[C:47]([NH:46][C:42]2[C:40]3[C:39](=[CH:38][CH:37]=[C:36]([C:34]4[O:35][C:31]([CH2:30][NH:29][CH2:28][CH2:27][S:24]([CH3:23])(=[O:25])=[O:26])=[CH:32][CH:33]=4)[CH:41]=3)[N:45]=[CH:44][N:43]=2)[CH:48]=[CH:49][C:50]=1[O:54][CH2:55][C:56]1[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=1 |f:0.1.2.3,5.6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was hot-filtered
|
|
Type
|
ADDITION
|
|
Details
|
MeCN (18 mL) was added into the filtrate at 80° C
|
|
Type
|
CUSTOM
|
|
Details
|
crystal precipitated
|
|
Type
|
WAIT
|
|
Details
|
The mixture was kept at 70° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
60° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was further cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 h
|
|
Duration
|
2 h
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |